molecular formula C11H16N2O B2661928 4-(1-Cyclobutylethoxy)pyridin-2-amine CAS No. 2288954-81-2

4-(1-Cyclobutylethoxy)pyridin-2-amine

Cat. No.: B2661928
CAS No.: 2288954-81-2
M. Wt: 192.262
InChI Key: YKZGQUKTRCGNTK-UHFFFAOYSA-N
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Description

4-(1-Cyclobutylethoxy)pyridin-2-amine is a chemical compound with the molecular formula C11H16N2O It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

The synthesis of 4-(1-Cyclobutylethoxy)pyridin-2-amine typically involves the reaction of 2-aminopyridine with 1-cyclobutylethanol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

4-(1-Cyclobutylethoxy)pyridin-2-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to optimize reaction rates and yields.

Scientific Research Applications

4-(1-Cyclobutylethoxy)pyridin-2-amine has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new chemical entities.

    Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in the development of new drugs for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(1-Cyclobutylethoxy)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved in its mechanism of action are currently under investigation, with studies focusing on its binding affinity, selectivity, and overall pharmacodynamics.

Comparison with Similar Compounds

4-(1-Cyclobutylethoxy)pyridin-2-amine can be compared with other similar compounds, such as:

    2-Aminopyridine: A simpler analog that lacks the cyclobutylethoxy group, used in various chemical syntheses.

    4-(1-Cyclopropylethoxy)pyridin-2-amine: A structurally similar compound with a cyclopropyl group instead of a cyclobutyl group, which may exhibit different chemical and biological properties.

    4-(1-Cyclobutylethoxy)pyrimidin-2-amine: A compound with a pyrimidine ring instead of a pyridine ring, used in different research contexts.

Properties

IUPAC Name

4-(1-cyclobutylethoxy)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-8(9-3-2-4-9)14-10-5-6-13-11(12)7-10/h5-9H,2-4H2,1H3,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKZGQUKTRCGNTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC1)OC2=CC(=NC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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